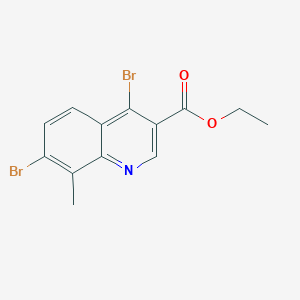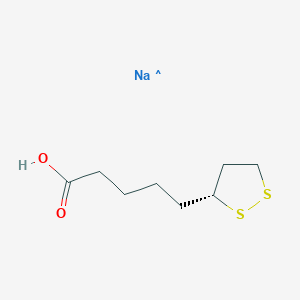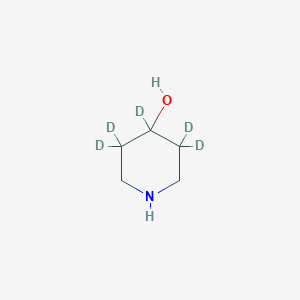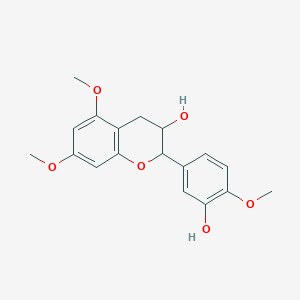
5,7,4'-Tri-O-methylcatechin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,4'-Tri-O-methylcatechin (TMC) is a natural polyphenol compound that is derived from the tea plant (Camellia sinensis). It is one of the most abundant catechins found in green tea and has been studied extensively for its potential health benefits. TMC has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, and has been used in numerous scientific research applications.
科学的研究の応用
Synthesis and Oxidative Formation in Procyanidins : A study by Achilonu, Bonnet, and Van der Westhuizen (2008) described an efficient method for the oxidative condensation of tetra-O-methyl-3-oxocatechin with tetra-O-methylcatechin. This process affords phenolic per-O-methyl ethers of 3-oxocatechin(4-8)-catechin, enabling access to procyanidin B-3 analogues (Achilonu, Bonnet, & Van der Westhuizen, 2008).
Methyl Substitution in Electroluminescence : Sapochak et al. (2001) investigated the effects of methyl substitution in metal (III) tris(n-methyl-8-quinolinolato) chelates on material properties for electroluminescence device performance. Their study showed how methylation affects photoluminescence and thermal properties, which are important in the context of organic light-emitting devices (Sapochak et al., 2001).
Quantitative Analysis in Foods and Model Systems : Lang, Mueller, and Hofmann (2006) developed a stable isotope dilution analysis with liquid chromatography-tandem mass spectrometry for the quantitative analysis of di- and trihydroxybenzenes in foods and model systems. This method allows quantification in complex matrices such as coffee beverages, indicating the relevance of these compounds in food science (Lang, Mueller, & Hofmann, 2006).
Inhibitory Role in Enzymatic Browning : Richard and colleagues (1991) explored the role of cysteine as an inhibitor of enzymic browning, focusing on compounds like 4-methylcatechol. They developed a method for the preparation and purification of cysteine adduct compounds, which has implications in food processing and preservation (Richard et al., 1991).
Electron Transfer and Radical Stability : Carilla et al. (1994) synthesized and analyzed tris(2,4,6-trichlorophenyl)carbenium hexachloro-antimonate and its derivatives, providing insights into the stability and EPR spectra of these radicals. Such studies are essential in understanding the behavior of organic radicals in various chemical processes (Carilla et al., 1994).
Adsorption Studies for Corrosion Inhibition : Bentiss et al. (2007) examined the use of 4H-triazole derivatives for corrosion and dissolution protection of mild steel in hydrochloric acid solution. Their research contributes to the understanding of how these compounds can be used as inhibitors in industrial applications (Bentiss et al., 2007).
作用機序
Target of Action
5,7,4’-Tri-O-methylcatechin is a flavonoid compound found in the wood of Acacia catechu . The primary targets of this compound are bacterial species, namely Bacillus subtilis, Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus . These bacteria are known to cause various infections in humans, making them important targets for antimicrobial drugs.
Mode of Action
The compound interacts with its bacterial targets through a process known as molecular docking . This interaction disrupts the normal functioning of the bacteria, leading to their eventual death. The exact changes that occur within the bacteria due to this interaction are still under investigation.
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the bacteria, disrupting their growth and reproduction
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 5,7,4’-Tri-O-methylcatechin have been studied in silico . These studies suggest that the compound has good bioavailability, making it a promising candidate for drug development.
Result of Action
The primary result of 5,7,4’-Tri-O-methylcatechin’s action is the death of the targeted bacteria . This leads to a reduction in the bacterial population, helping to control the infection. The compound has demonstrated strong antimicrobial activity against Bacillus subtilis, comparable to the standard drug ampicillin .
将来の方向性
A recent study has shown that 5,7,4’-Tri-O-methylcatechin demonstrated potential as an antimicrobial drug candidate when molecular docking was performed against target proteins from Bacillus subtilis as well as the pathogenic species, Bacillus anthracis . Future research will involve in vivo experiments to confirm these findings .
生化学分析
Biochemical Properties
5,7,4’-Tri-O-methylcatechin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with enzymes such as catechol-O-methyltransferase, which is involved in the methylation of catechol groups . This interaction is crucial for the compound’s metabolic stability and activity. Additionally, 5,7,4’-Tri-O-methylcatechin has been found to inhibit certain bacterial enzymes, contributing to its antimicrobial properties .
Cellular Effects
5,7,4’-Tri-O-methylcatechin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to affect the expression of genes involved in oxidative stress response and inflammation . The compound also modulates cell signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune response . Furthermore, 5,7,4’-Tri-O-methylcatechin has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 5,7,4’-Tri-O-methylcatechin exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . For instance, molecular docking studies have shown that 5,7,4’-Tri-O-methylcatechin can bind to bacterial enzymes, inhibiting their activity and thus exhibiting antimicrobial effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7,4’-Tri-O-methylcatechin have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that 5,7,4’-Tri-O-methylcatechin can maintain its antimicrobial activity over extended periods, although its potency may decrease with prolonged exposure . Additionally, the compound’s effects on cellular function, such as gene expression and enzyme activity, can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 5,7,4’-Tri-O-methylcatechin vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can exhibit beneficial effects, such as reducing inflammation and oxidative stress . High doses may lead to toxic or adverse effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages .
Metabolic Pathways
5,7,4’-Tri-O-methylcatechin is involved in various metabolic pathways, including glucuronidation, sulfation, and methylation . These pathways are crucial for the compound’s metabolism and excretion. Enzymes such as catechol-O-methyltransferase play a significant role in the methylation of 5,7,4’-Tri-O-methylcatechin, enhancing its metabolic stability . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall bioactivity .
Transport and Distribution
Within cells and tissues, 5,7,4’-Tri-O-methylcatechin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by factors such as its solubility and binding affinity . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 5,7,4’-Tri-O-methylcatechin affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 5,7,4’-Tri-O-methylcatechin may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis of '5,7,4'-Tri-O-methylcatechin' can be achieved through the methylation of catechin. The reaction can be carried out using dimethyl sulfate and a base such as potassium carbonate. The reaction conditions can be optimized to achieve high yield and purity of the product.", "Starting Materials": [ "Catechin", "Dimethyl sulfate", "Potassium carbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve catechin in methanol and add potassium carbonate to the solution.", "Step 2: Add dimethyl sulfate dropwise to the solution while stirring.", "Step 3: Heat the reaction mixture at reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with water and dry it under vacuum.", "Step 6: Purify the product using column chromatography to obtain '5,7,4'-Tri-O-methylcatechin'." ] } | |
| 105330-59-4 | |
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC名 |
(2R,3S)-2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C18H20O6/c1-21-11-7-16(23-3)12-9-14(20)18(24-17(12)8-11)10-4-5-15(22-2)13(19)6-10/h4-8,14,18-20H,9H2,1-3H3/t14-,18+/m0/s1 |
InChIキー |
WCBCDLSKTYUDDL-KBXCAEBGSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O)O |
SMILES |
COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)O |
正規SMILES |
COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)O |
外観 |
Powder |
製品の起源 |
United States |
Q1: The study mentions identifying phytochemicals using high-resolution liquid chromatography and mass spectrometry. Could these techniques be used to identify and quantify 5,7,4'-Tri-O-methylcatechin in plant extracts?
A1: Yes, high-resolution liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique widely used for identifying and quantifying specific compounds within complex mixtures, such as plant extracts []. If this compound is present in a sample, HPLC-MS could potentially be used for its detection and quantification, provided appropriate standards and method validation are performed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


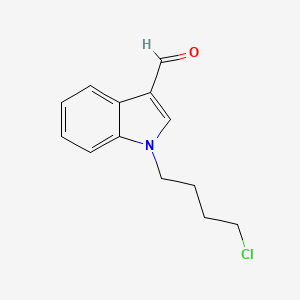
![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/no-structure.png)
